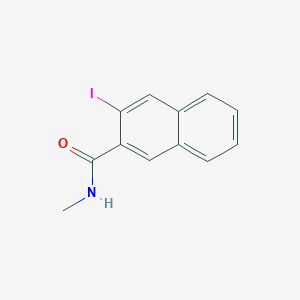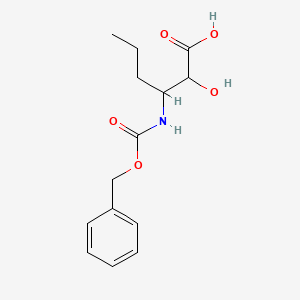
2-Hydroxy-3-(phenylmethoxycarbonylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, a hydroxyl group on the second carbon, and a hexanoic acid backbone. It is often used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl group. This can be achieved through the reaction of the amino acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The hydroxyl group can be introduced via a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection and hydroxylation reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or reduction with reagents like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation can be performed using hydrogen gas and a palladium catalyst.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a keto derivative.
Reduction: Formation of the free amino acid after removal of the benzyloxycarbonyl group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid involves its interaction with enzymes and other biological molecules. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxybutanoic acid: Similar structure but with a shorter carbon chain.
(3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxyheptanoic acid: Similar structure but with a longer carbon chain.
(3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid: Similar structure but with a phenyl group.
Uniqueness
(3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid is unique due to its specific combination of functional groups and chiral center, making it a valuable intermediate in the synthesis of bioactive molecules and peptides. Its specific reactivity and protection properties make it distinct from other similar compounds.
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-hydroxy-3-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-2-6-11(12(16)13(17)18)15-14(19)20-9-10-7-4-3-5-8-10/h3-5,7-8,11-12,16H,2,6,9H2,1H3,(H,15,19)(H,17,18) |
InChI Key |
PSFAENHDIYWHKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C(=O)O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


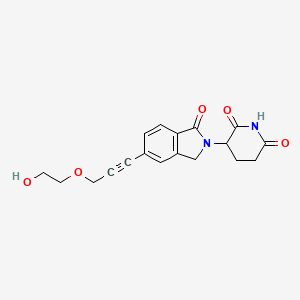

![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate](/img/structure/B14776060.png)
![2-Formyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B14776072.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776078.png)
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
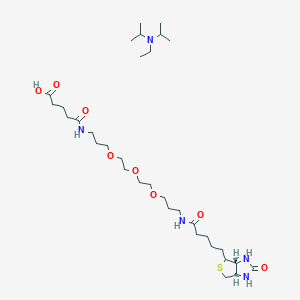
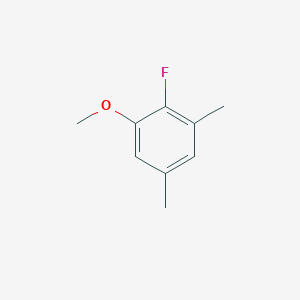
![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)
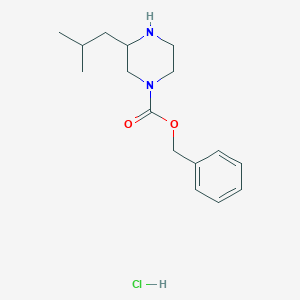
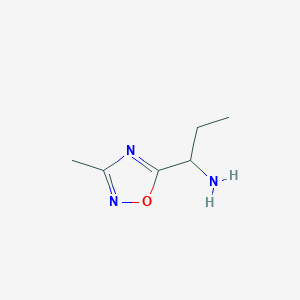
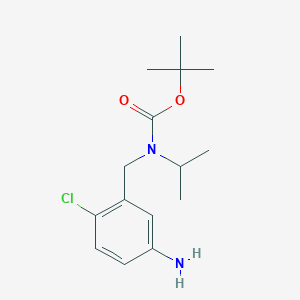
![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)
